Azidopine

Description

Historical Context of Dihydropyridine (B1217469) Photoaffinity Ligands in Biological Research

The technique of photoaffinity labeling (PAL) emerged as a powerful tool in biological research in the early 1960s wikipedia.org. Initial experiments in this field involved the incorporation of an aliphatic diazo group into enzymes, such as chymotrypsin, to facilitate covalent labeling wikipedia.org. By the 1970s, the underlying conditions and mechanisms governing photoaffinity labeling were thoroughly reported, establishing it as a robust method wikipedia.org. Key to this technique is the use of photocrosslinkers, including aryl azides, benzophenone, and diazirine compounds wikipedia.org. Upon photoirradiation, these reagents undergo photolysis to generate highly reactive intermediates, which then covalently modify target molecules, typically proteins, through proximity-based reactions wikipedia.org.

Dihydropyridines (DHPs) represent a class of molecules widely recognized in pharmacology for their role as L-type calcium channel blockers, frequently employed in the treatment of hypertension. The advent of calcium channel blockers, including DHPs, spurred considerable interest in their application as molecular probes to characterize, isolate, and reconstitute calcium channels. Further impetus came with the introduction of calcium channel activators belonging to the 1,4-dihydropyridine (B1200194) class, such as Bay K 8644. Research has demonstrated that 1,4-dihydropyridines exhibit relative selectivity for smooth muscle compared to other calcium channel blockers like verapamil (B1683045) and diltiazem (B1670644). Moreover, the binding sites for 1,4-dihydropyridines have been identified as functional sites on neurons, with high-affinity binding sites in the brain specifically located on calcium channels. Studies have also revealed that the 1,4-dihydropyridine-mediated block of Ca2+ currents is enhanced by depolarizing prepulses and alleviated by hyperpolarization, indicating their interaction with different states of the calcium channel in a structure-dependent manner. Investigations into purified membranes from skeletal and cardiac muscle have indicated that there are at least three distinct binding sites for calcium channel ligands—one each for 1,4-dihydropyridine, verapamil, and diltiazem analogs—often present in a 1:1:1 ratio.

Significance of Azidopine in Elucidating Macromolecular Target Interactions

Azidopine, as a photoaffinity probe, holds significant importance in the elucidation of macromolecular target interactions due to its ability to form covalent bonds with its targets upon photoactivation. Photoaffinity labeling (PAL) is an indispensable technique for investigating the location, structure, and function of various biological molecules, both in vitro and in vivo. Photoaffinity probes (PAPs) are specifically designed with a target-specific ligand and a photoactivatable functional group. When these probes bind to their corresponding target proteins and are subsequently activated by light, they generate highly reactive chemical species that covalently cross-link amino acid residues in close proximity. This covalent modification is particularly valuable because it allows for the capture and identification of transient or weak interactions that might be lost using traditional non-covalent binding assays.

The utility of PAL extends to identifying drug targets, determining the affinity and selectivity of drug-target interactions, and precisely pinpointing the binding sites on target macromolecules. The integration of non-radioactive PAL with mass spectrometry has emerged as a powerful approach for discovering novel ligands, their targets, and the specifics of ligand-target interactions wikipedia.org.

Azidopine has been specifically employed to study the binding sites of P-glycoprotein (P-gp), a crucial efflux transporter implicated in multidrug resistance. Research has shown that azidopine labels the azidopine and vinblastine (B1199706) binding site of P-glycoprotein. Furthermore, studies have demonstrated that azidopine's labeling of P-gp is not associated with an effect on its ATPase activity. It has also been observed that azidopine competes with other known P-gp substrates, such as rhodamine 123, calcein-AM, and BODIPY-taxol, for binding to P-gp. This competitive binding characteristic, combined with its photoaffinity properties, makes azidopine an invaluable tool for dissecting the molecular mechanisms of drug transport and resistance. Understanding these drug-target interactions is fundamental to drug discovery and development, as it relies on the principle of molecular recognition, where a drug molecule fits into a specific binding site on its macromolecular target. The ability of azidopine to covalently label its targets upon photoactivation provides a unique advantage in isolating and characterizing these interactions, which are often challenging to study with ligands that only form non-covalent associations.

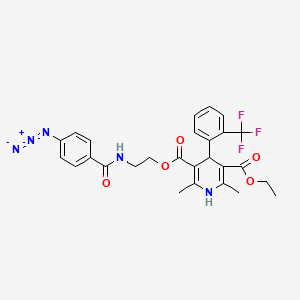

Structure

3D Structure

Properties

CAS No. |

90523-31-2 |

|---|---|

Molecular Formula |

C27H26F3N5O5 |

Molecular Weight |

557.5 g/mol |

IUPAC Name |

5-O-[2-[(4-azidobenzoyl)amino]ethyl] 3-O-ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C27H26F3N5O5/c1-4-39-25(37)21-15(2)33-16(3)22(23(21)19-7-5-6-8-20(19)27(28,29)30)26(38)40-14-13-32-24(36)17-9-11-18(12-10-17)34-35-31/h5-12,23,33H,4,13-14H2,1-3H3,(H,32,36) |

InChI Key |

SWMHKFTXBOJETC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azidopine |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Preparation for Research Applications

Synthesis of Radiolabeled Azidopine ([3H]Azidopine and [125I]Azidopine Analogs)

The synthesis of radiolabeled azidopine is crucial for its use in receptor binding assays and photoaffinity labeling studies. The introduction of a radioactive isotope allows for sensitive detection and quantification of the molecule's interaction with its biological targets.

A tritiated version of azidopine, [3H]Azidopine, has been successfully synthesized and utilized as a high-affinity photoaffinity ligand for Ca2+ channels. nih.gov This radioligand was prepared with a specific activity of 50.6 Ci/mmol, enabling its use in detailed binding studies. nih.gov While the precise, multi-step synthetic route for the tritiation of the azidopine precursor is not extensively detailed in readily available literature, the process generally involves the introduction of tritium (B154650) gas in the presence of a suitable catalyst to a precursor molecule containing a functional group amenable to reduction or hydrogenolysis.

The synthesis of radioiodinated analogs of azidopine, such as those containing [125I], presents another valuable approach for receptor studies. While specific literature detailing the synthesis of an [125I]Azidopine analog is scarce, general methods for the radioiodination of dihydropyridine (B1217469) derivatives can be applied. These methods often involve electrophilic iodination of an activated aromatic ring or a precursor containing a suitable leaving group, such as a trialkyltin or boronic acid derivative, with a source of radioactive iodine. The choice of precursor and reaction conditions is critical to achieve high radiochemical yield and purity.

Table 1: Radiolabeled Azidopine Analogs and Their Properties

| Radiolabeled Compound | Isotope | Specific Activity | Application |

| [3H]Azidopine | 3H | 50.6 Ci/mmol | Photoaffinity labeling of Ca2+ channels |

| [125I]Azidopine Analog | 125I | Not reported | Potential for receptor binding assays |

Rational Design and Chemical Synthesis of Azidopine-Derived Photoaffinity Probes

Photoaffinity probes are powerful tools for identifying and characterizing ligand-binding sites within proteins. The rational design of an azidopine-derived photoaffinity probe involves the incorporation of a photoreactive group into the azidopine scaffold. This group, upon activation by UV light, forms a highly reactive intermediate that can covalently bind to nearby amino acid residues in the binding pocket of the target protein.

The design of such probes is guided by the structure-activity relationship (SAR) of azidopine and its analogs. The photoreactive moiety should be positioned on the molecule in a way that does not significantly hinder its binding affinity for the target receptor. Common photoreactive groups include aryl azides and diazirines. Aryl azides, upon photolysis, generate reactive nitrenes, while diazirines form carbenes.

The chemical synthesis of an azidopine-derived photoaffinity probe would typically involve a multi-step process. This would begin with the synthesis of the core dihydropyridine structure of azidopine, followed by the introduction of a linker arm at a non-critical position for receptor binding. Finally, the photoreactive group would be coupled to the terminus of the linker. The synthesis requires careful selection of protecting groups and reaction conditions to ensure the stability of the dihydropyridine ring and the photoreactive moiety. Azidopine itself has been effectively used for the photoaffinity labeling of the alpha 1 subunit of the calcium channel, indicating that the intrinsic azide (B81097) group on the molecule can serve as the photoreactive entity in some applications.

Table 2: Key Features in the Design of Azidopine-Derived Photoaffinity Probes

| Feature | Rationale | Common Examples |

| Pharmacophore | The core azidopine structure responsible for high-affinity binding to the L-type calcium channel. | Dihydropyridine ring with appropriate substituents. |

| Photoreactive Group | A moiety that becomes highly reactive upon UV irradiation to form a covalent bond with the target protein. | Aryl azide, Diazirine. |

| Linker/Spacer | A chemical chain that connects the photoreactive group to the pharmacophore, allowing for flexibility and minimizing steric hindrance. | Alkyl chains, polyethylene (B3416737) glycol (PEG) chains. |

Mechanistic Studies of Azidopine Target Binding and Covalent Labeling

Principles of Azidopine-Mediated Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify and study ligand-binding sites on proteins and other macromolecules. The process involves a ligand, in this case, azidopine, which has been modified to contain a photoreactive group—an arylazide. wikipedia.orgnih.gov The fundamental principle of this technique involves three key steps:

Reversible Binding: Initially, the photoaffinity probe, azidopine, binds to its target protein in a specific and reversible manner, similar to a standard ligand-receptor interaction. This binding is governed by the affinity of azidopine for the binding site. wikipedia.org

Photoactivation: Upon exposure to ultraviolet (UV) light of a specific wavelength, the arylazide group on the azidopine molecule becomes activated. domainex.co.uknih.gov This activation leads to the formation of a highly reactive intermediate species, a nitrene. nih.govresearchgate.net

Covalent Insertion: The highly reactive nitrene intermediate rapidly forms a stable, covalent bond with amino acid residues in close proximity to the binding site. wikipedia.orgdomainex.co.uk This covalent linkage permanently attaches the azidopine molecule to its target protein.

This process allows for the specific and permanent labeling of the binding site, enabling researchers to identify the protein and map the location of the binding pocket.

Reversible Binding Characteristics and Ligand Selectivity

The initial, non-covalent binding of azidopine to its target is a critical determinant of the specificity of the photoaffinity labeling. This reversible interaction is characterized by the affinity of azidopine for its binding site, which can be quantified by its dissociation constant (Kd). The selectivity of azidopine for a particular target protein over others is crucial for minimizing non-specific labeling.

Studies have shown that azidopine, a dihydropyridine (B1217469) calcium channel blocker, binds with high affinity to L-type calcium channels. nih.gov However, it has also been extensively used to study the multidrug resistance transporter, P-glycoprotein (P-gp). nih.govnih.gov The binding of azidopine to P-gp is competitively inhibited by other P-gp substrates and modulators, such as vinblastine (B1199706), verapamil (B1683045), and cyclosporine A, demonstrating the specificity of its interaction with the drug-binding sites on the transporter. nih.govnih.govnih.gov The ability of other compounds to inhibit azidopine binding can be used to screen for new P-gp modulators. nih.gov

The reversible binding of azidopine is influenced by factors such as the concentration of the probe and the presence of competing ligands. The selectivity of labeling is achieved by using a concentration of azidopine that is appropriate for its binding affinity to the target of interest, thereby favoring specific binding over non-specific interactions.

Covalent Incorporation Mechanisms and Photochemistry of the Arylazide Moiety

The covalent attachment of azidopine to its target is initiated by the photolysis of the arylazide group. Upon absorption of UV light, typically around 254-365 nm, the azide (B81097) moiety loses a molecule of nitrogen gas (N2), generating a highly reactive nitrene intermediate. domainex.co.ukresearchgate.net

The aryl nitrene can exist in either a singlet or a triplet state. The singlet nitrene is highly electrophilic and can undergo a variety of reactions, including insertion into C-H and N-H bonds of amino acid side chains, as well as addition to double bonds. researchgate.net The triplet nitrene is less reactive and can abstract hydrogen atoms. The short half-life of these reactive species ensures that the covalent bond formation is localized to the immediate vicinity of the binding site. nih.gov

The efficiency of covalent incorporation depends on several factors, including the quantum yield of nitrene formation, the reactivity of the nitrene with surrounding amino acid residues, and the lifetime of the ligand-receptor complex. The specific amino acid residues that are labeled by azidopine can be identified through subsequent protein analysis techniques, providing precise information about the architecture of the binding site. nih.gov The process of covalent bond formation between an inhibitor and its target protein generally occurs in two steps: a reversible association followed by the reaction that forms the covalent bond. nih.govresearchgate.netnih.gov

Analytical Methodologies for Photolabeled Macromolecules

Following the covalent labeling of a target protein with azidopine, various analytical techniques are employed to identify the labeled protein, map the binding site, and quantify the extent of labeling.

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. qiagen.comsciencevision.org After photoaffinity labeling with a radiolabeled version of azidopine (e.g., [³H]azidopine), the protein mixture is denatured with SDS, which imparts a uniform negative charge. qiagen.com

When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. qiagen.com The covalently labeled protein can then be visualized by autoradiography or phosphorimaging, appearing as a distinct band on the gel. nih.gov The molecular weight of the labeled protein can be estimated by comparing its migration to that of protein standards of known molecular weight. This technique provides the initial identification of the protein target of azidopine. The separated proteins can be visualized using staining methods like Coomassie Brilliant Blue or silver staining. qiagen.com

Table 1: Key Steps in SDS-PAGE Analysis of Azidopine-Labeled Proteins

| Step | Description | Purpose |

| Sample Preparation | The protein sample, after photolabeling with radiolabeled azidopine, is mixed with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). The sample is then heated. | To denature the proteins, disrupt non-covalent interactions, and impart a uniform negative charge. |

| Electrophoresis | The prepared samples are loaded into the wells of a polyacrylamide gel, and an electric current is applied. | To separate the proteins based on their molecular weight as they migrate through the gel matrix. |

| Detection | The gel is dried and exposed to X-ray film (autoradiography) or a phosphorimager screen. | To visualize the radiolabeled protein band(s) that have been covalently modified by azidopine. |

| Analysis | The migration distance of the labeled band is compared to that of molecular weight standards run on the same gel. | To determine the apparent molecular weight of the azidopine-labeled protein. |

To confirm the identity of the labeled protein and to pinpoint the specific binding site, immunoprecipitation followed by proteolytic digestion and peptide mapping is employed. wikipedia.orgabcam.comnih.govnih.gov

Immunoprecipitation is used to isolate the photolabeled protein from a complex mixture. wikipedia.orgabcam.comnih.govnih.gov An antibody specific to the suspected target protein is added to the cell lysate containing the labeled protein. abcam.com The antibody-protein complex is then captured using protein A/G-coupled beads. thermofisher.com This enriches the sample for the protein of interest.

Proteolytic Digestion involves cleaving the isolated, labeled protein into smaller peptide fragments using specific proteases, such as trypsin or Lys-C. nih.govnih.govthermofisher.comresearchgate.netlcms.cz Trypsin, for example, cleaves proteins at the carboxyl side of lysine (B10760008) and arginine residues.

Peptide Mapping then analyzes the resulting mixture of peptides. The peptides are separated, typically by high-performance liquid chromatography (HPLC), and the radiolabeled peptide(s) containing the covalently attached azidopine are identified. nih.gov Further analysis of these labeled peptides by mass spectrometry and sequencing can reveal the exact amino acid residues that were modified by the photoactivated probe, thus defining the binding site at the amino acid level. nih.gov

Autoradiography is a highly sensitive technique used to visualize radiolabeled molecules. After SDS-PAGE, the gel is dried and placed in direct contact with X-ray film. The radioactive emissions from the [³H]azidopine-labeled protein expose the film, creating a dark band corresponding to the position of the protein.

Quantitative image analysis of the autoradiograms can be performed using densitometry. This technique measures the intensity of the bands, which is proportional to the amount of radioactivity and, therefore, the extent of photolabeling. This allows for the quantitative assessment of binding under different experimental conditions, such as in the presence of competing ligands or inhibitors. By comparing the band intensities, researchers can determine the relative affinities of different drugs for the binding site.

Table 2: Comparison of Analytical Techniques for Photolabeled Macromolecules

| Technique | Principle | Information Obtained |

| SDS-PAGE | Separation of proteins by molecular weight in an electric field. | Apparent molecular weight of the labeled protein. |

| Immunoprecipitation | Isolation of a specific protein using an antibody. | Confirmation of the identity of the labeled protein and enrichment for further analysis. |

| Proteolytic Digestion & Peptide Mapping | Enzymatic cleavage of the protein into peptides, followed by separation and analysis. | Identification of the specific peptide fragment(s) containing the covalent label, leading to binding site localization. |

| Autoradiography | Detection of radioactivity on a gel or membrane using X-ray film. | Visualization of the radiolabeled protein and quantification of the extent of labeling. |

Azidopine in the Investigation of Voltage Gated Calcium Channel Molecular Architecture

Identification and Structural Elucidation of Dihydropyridine (B1217469) Receptor Sites

The application of azidopine as a photoaffinity probe has been pivotal in pinpointing the precise locations of dihydropyridine (DHP) binding sites within the complex structure of voltage-gated calcium channels.

Localization of Azidopine Labeling to Alpha-1 Subunit Polypeptides (e.g., 145-195 kDa)

Early investigations utilizing [3H]azidopine demonstrated its specific photoincorporation into a protein band with an apparent molecular weight of approximately 145 kDa in guinea-pig skeletal muscle membranes. This covalent labeling was stereoselectively inhibited by various drugs and cations known to block reversible [3H]azidopine binding, suggesting its direct interaction with a subunit of the putative Ca2+ channel. nih.gov Further studies confirmed that azidopine specifically labeled the α1 subunit of L-type Ca2+ channels, which is the largest subunit and incorporates the conduction pore, voltage sensor, gating apparatus, and most known regulatory sites. nih.govguidetopharmacology.orgnih.govkarger.com The molecular weight of this α1 subunit has been reported across a range, including approximately 155 kDa in guinea pig skeletal muscle and cardiac membranes, and 165–170 kDa in pituitary lactotropes. nih.govkarger.com The α1 subunit is generally recognized as a polypeptide ranging from 190-250 kDa. guidetopharmacology.org

A summary of reported α1 subunit sizes labeled by azidopine or associated with DHP receptors is provided below:

| Source Tissue/Preparation | Reported α1 Subunit Size (kDa) | Reference |

| Guinea-pig skeletal muscle membranes | ~145 | nih.gov |

| Guinea pig skeletal muscle transverse tubules / Cardiac membranes | 155 | nih.gov |

| Pituitary lactotropes | 165-170 | karger.com |

| General L-type Ca2+ channel α1 subunit | 190-250 | guidetopharmacology.org |

| Heart, skeletal muscle, and brain (radiation inactivation) | 180 | nih.gov |

Mapping of Specific Binding Domains within the Alpha-1 Subunit (e.g., IIIS5/S6 Loop, IVS6 Transmembrane Segment)

Photoaffinity labeling with [3H]azidopine, alongside other dihydropyridine probes like 3H-PN200-110 and [3H]diazipine, has been crucial in mapping the specific binding domains for dihydropyridine Ca2+ antagonists within the α1 subunit. Approximately 50% of the specific labeling by azidopine was found in domain III of the α1 subunit. nih.govnih.gov Specifically, azidopine labeled the peptide segment Gln-989-Arg-1022, which encompasses a portion of the connecting loop between transmembrane segments IIIS5 and IIIS6 (IIIS5/S6 loop), and the peptide Ala-1023-Lys-1077, containing IIIS6 itself and adjacent residues. nih.govnih.gov

A second significant binding site labeled by azidopine was identified in transmembrane segment S6 of domain IV (IVS6) and its adjacent residues. nih.govnih.gov These findings suggest that the dihydropyridine receptor site is formed by the close apposition of discontinuous regions of the α1 subunit sequence in domains III and IV. pnas.orgpnas.org It has been proposed that amino acid residues at the extracellular surface in the IIIS5/S6 loop and at the extracellular end of the IVS6 segment contribute to the formation of this receptor site, which is accessible from the extracellular surface of the channel. nih.govnih.govpnas.orgpnas.org The long side chain of azidopine may interact preferentially with the IIIS5/S6 segment, contributing to its unique binding characteristics compared to other dihydropyridines. nih.govnih.govannualreviews.org

Allosteric Modulations of Azidopine Binding within Calcium Channels

The binding of azidopine to voltage-gated calcium channels is not an isolated event but is subject to intricate allosteric modulations by other classes of calcium channel ligands and environmental factors.

Reciprocal Interactions with Phenylalkylamine and Benzothiazepine (B8601423) Ligands

Voltage-gated calcium channels possess distinct receptor sites for the three major classes of calcium channel blockers: 1,4-dihydropyridines (like azidopine), phenylalkylamines, and benzothiazepines. nih.govnih.govresearchgate.nettandfonline.comkup.atnih.gov These three drug receptor sites are allosterically linked, meaning that the binding of a ligand to one site can influence the affinity or efficacy of ligands binding to the other sites. nih.govannualreviews.orgnih.govresearchgate.nettandfonline.comkup.atnih.govcore.ac.uk

For instance, benzothiazepine binding (e.g., diltiazem) is known to inhibit phenylalkylamine binding while simultaneously stimulating dihydropyridine binding to L-type channels, often in a temperature-dependent manner. annualreviews.org Conversely, phenylalkylamines (e.g., verapamil) can inhibit dihydropyridine binding. nih.gov This reciprocal allosteric communication is a fundamental aspect of calcium channel pharmacology, highlighting the complex interplay between different drug classes at their respective receptor sites. The close proximity and overlapping nature of these binding sites suggest that individual amino acid residues within the IIIS6 and IVS6 transmembrane segments may be critical for high-affinity binding of more than one of these ligand classes, potentially interacting with different faces or sides of the same amino acid side chains. annualreviews.orgnih.gov

Influence of Cationic and Modulatory Environments on Azidopine Affinity

The affinity of azidopine for its binding site on calcium channels is influenced by the surrounding ionic and modulatory environments. For example, the reversible binding of [3H]azidopine to guinea-pig skeletal muscle membranes is inhibited by certain cations, such as La3+. nih.gov This suggests that the presence and concentration of specific ions can modulate the conformation of the dihydropyridine binding site, thereby affecting azidopine's ability to bind.

Furthermore, the binding of dihydropyridines, including azidopine, is known to be voltage-dependent. frontiersin.org This indicates that the membrane potential of the cell can induce conformational changes in the calcium channel, which in turn alters the accessibility or affinity of the azidopine binding site. Such voltage-dependent binding is a key characteristic that contributes to the therapeutic efficacy of dihydropyridines, as it allows for selective inhibition of channels in depolarized states, such as those found in overactive vascular smooth muscle. researchgate.netfrontiersin.org

Functional Correlates of Azidopine-Calcium Channel Interactions at the Molecular Level

The molecular interactions of azidopine with the α1 subunit of voltage-gated calcium channels are directly correlated with their functional effects on channel activity. By binding to specific domains within the α1 subunit, azidopine, as a dihydropyridine, acts as an allosteric modulator that influences the channel's gating properties. researchgate.nettandfonline.com

Dihydropyridines are generally thought to bind to a site on the membrane-facing aspect of the pore module and inhibit ion conductance through the pore in an indirect allosteric manner. tandfonline.com This contrasts with phenylalkylamines and benzothiazepines, which are often considered to bind to overlapping sites within the channel pore and physically block it. tandfonline.comnih.govoup.com The binding of dihydropyridines can allosterically induce an asymmetric conformation of the selectivity filter, leading to a state where partially dehydrated Ca2+ ions interact directly with one subunit, effectively blocking the pore. nih.gov

The identification of azidopine binding sites, particularly the IIIS5/S6 loop and IVS6 transmembrane segment, has provided critical insights into how these drugs modulate channel function. These regions are integral to the formation of the channel pore and its voltage-sensing and gating mechanisms. guidetopharmacology.organnualreviews.orgresearchgate.netnih.gov The understanding derived from azidopine's interactions has contributed to the "domain interface model" for drug binding and channel modulation, which posits that different classes of calcium channel antagonists interact with complex, overlapping binding sites that collectively alter the properties of the ion channels. annualreviews.orgnih.gov This molecular understanding underpins the differential therapeutic uses of these drugs in cardiovascular diseases, where dihydropyridines selectively inhibit channels in persistently depolarized states, such as those in hypertension. researchgate.netnih.gov

Azidopine in the Characterization of Atp Binding Cassette Abc Transporter Biology

Photoaffinity Labeling of P-glycoprotein (P-gp/ABCB1)

Azidopine has been extensively used as a photoaffinity label to probe the drug-binding sites of P-glycoprotein, a key transporter responsible for the efflux of a wide range of anticancer drugs from tumor cells.

Early studies using [3H]azidopine successfully demonstrated its ability to specifically label P-gp. nih.gov Through enzymatic digestion and immunoprecipitation with domain-specific antibodies, researchers have determined that azidopine labels P-gp in at least two distinct regions. nih.gov One binding site is located within the amino-terminal half of the protein, while the other resides in the carboxy-terminal half. nih.govnih.gov This finding led to the hypothesis that either P-gp possesses two discrete drug-binding sites or a single, large drug-binding pocket formed by the interface of the two homologous halves of the transporter. nih.gov Further investigation has provided evidence that the two halves of P-gp likely contribute to the formation of a single, complex binding domain. nih.gov

| P-gp Domain | Azidopine Binding | Supporting Evidence |

| Amino Half | Yes | Labeled fragments identified following protein digestion. nih.gov |

| Carboxy Half | Yes | Labeled fragments identified following protein digestion. nih.gov |

The interaction of various P-gp substrates and modulators with the azidopine binding sites has been a subject of intense investigation to understand the polyspecific nature of P-gp. These studies have revealed both competitive and non-competitive inhibition patterns, suggesting the presence of multiple, allosterically linked drug-binding sites.

For instance, the cytotoxic drug vinblastine (B1199706) has been shown to inhibit azidopine labeling in a manner that suggests it competes for the same or overlapping binding sites. nih.gov In contrast, kinetic analyses have indicated that vinblastine and cyclosporin (B1163) A interact non-competitively with the azidopine-binding site, implying that they bind to separate but interacting domains. nih.gov

The interaction of calcium channel blockers with P-gp has also been explored using azidopine photoaffinity labeling. Verapamil (B1683045) and diltiazem (B1670644) partially block azidopine labeling, whereas prenylamine (B1679080) and bepridil (B108811) have been observed to stimulate it, suggesting a positive allosteric effect. nih.gov This indicates that these modulators may bind to a site distinct from the azidopine-binding site, thereby enhancing its affinity for azidopine. nih.gov

Studies with various MDR modulators have shown that while there isn't a strict direct correlation between the inhibition of azidopine binding and the restoration of drug accumulation in resistant cells for all compounds, within a specific chemical family, the most potent inhibitor of azidopine labeling is often also the most effective at reversing MDR. mdpi.com

| Modulator | Type of Inhibition | Effect on Azidopine Labeling |

| Vinblastine | Competitive/Non-competitive | Inhibition nih.govnih.gov |

| Cyclosporin A | Non-competitive | Inhibition nih.gov |

| Verapamil | Partial | Inhibition nih.gov |

| Diltiazem | Partial | Inhibition nih.gov |

| Prenylamine | Allosteric | Stimulation nih.gov |

| Bepridil | Allosteric | Stimulation nih.gov |

The function of P-gp as an efflux pump is fueled by the hydrolysis of ATP at its nucleotide-binding domains (NBDs). The binding of drugs to the transmembrane domains (TMDs) is thought to stimulate this ATPase activity. Azidopine has been a valuable tool in exploring this coupling between drug binding and ATP hydrolysis.

Mutational studies have provided insights into this relationship. For example, the deletion of phenylalanine 335 in the sixth transmembrane segment of P-gp was found to markedly decrease the binding of both cyclosporin and azidopine. nih.gov This mutant P-gp also exhibited a higher basal ATPase activity compared to the wild-type protein. nih.gov Furthermore, while certain drugs stimulated ATPase activity in the wild-type P-gp, this stimulation was absent in the mutant, indicating that Phe335 plays a crucial role in coupling drug binding to ATPase activity. nih.gov These findings suggest that the binding of azidopine is linked to the conformational changes that trigger ATP hydrolysis and subsequent drug transport.

Azidopine as a Tool for Investigating Multid-rug Resistance Mechanisms in Cell-Based Models

Azidopine, a dihydropyridine (B1217469) photoaffinity analogue, serves as a critical tool in the elucidation of multidrug resistance (MDR) mechanisms, particularly those mediated by ATP-binding cassette (ABC) transporters. Its utility lies in its ability to covalently label these transporters upon photoactivation, allowing for the identification and characterization of drug-binding sites and the study of transport kinetics in various cell-based models. This section explores the application of azidopine in investigating the roles of key ABC transporters in MDR.

The phenomenon of MDR is a significant impediment to successful cancer chemotherapy, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. encyclopedia.pubmdpi.com A primary mechanism underlying MDR is the overexpression of ABC transporters, which function as ATP-dependent efflux pumps, actively extruding chemotherapeutic agents from the cell and thereby reducing their intracellular concentration to sub-lethal levels. encyclopedia.pubnih.govyoutube.com Among the 48 known human ABC transporters, P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2) are the most extensively studied in the context of MDR. nih.govmdpi.com

Azidopine's function as a photoaffinity label is pivotal to its application in this field of research. nih.govmdpi.com Photoaffinity labeling is a powerful technique used to identify and characterize binding sites within proteins. domainex.co.uk Probes like azidopine are designed with a photoreactive group, in this case, an azide (B81097) group, which upon exposure to UV light, forms a highly reactive nitrene intermediate that can form a stable covalent bond with nearby amino acid residues within the binding pocket of the target protein. mdpi.comdomainex.co.ukresearchgate.net

Investigating P-glycoprotein (P-gp/ABCB1) Mediated Resistance

P-glycoprotein, the product of the ABCB1 gene, is one of the most well-characterized ABC transporters implicated in MDR. nih.govyoutube.com Azidopine has been instrumental in mapping the drug-binding domains of P-gp. Early studies utilizing [3H]azidopine for photoaffinity labeling demonstrated that it specifically binds to P-gp in the plasma membranes of MDR cells. nih.govnih.gov This specific labeling allowed researchers to identify P-gp as a key player in the efflux of various drugs.

Subsequent research involving enzymatic digestion of azidopine-labeled P-gp revealed that the compound binds to two distinct regions of the protein: one in the N-terminal half and another in the C-terminal half. nih.gov This finding provided crucial insights into the structure of the drug-binding pocket, suggesting that the two halves of the P-gp molecule come together to form a single, large, and flexible binding site capable of accommodating a wide variety of substrates. nih.gov The ability of other P-gp substrates and modulators, such as vinblastine and verapamil, to inhibit the photolabeling of P-gp by azidopine further substantiated the specificity of this interaction and helped to define the overlapping nature of binding sites for different compounds. nih.govnih.govnih.gov

The following table summarizes key findings from studies using azidopine to investigate P-gp:

| Cell Line | Key Finding | Competitive Inhibitors | Reference |

| Chinese hamster lung cells (DC-3F/VCRd-5L) | Azidopine efflux is energy-dependent and inhibited by vinblastine and cyclosporin A. Azidopine binding is noncompetitive with vinblastine and cyclosporin A. | Vinblastine, Cyclosporin A, SDZ 33-243 | nih.gov |

| Multidrug-resistant human KB cells | Azidopine labels P-gp in two distinct locations, and this labeling is inhibited by vinblastine. | Vinblastine | nih.gov |

| Daunorubicin-resistant Ehrlich ascites tumor cells (EHR2/DNR+) | Azidopine photolabels a 170 kDa protein identified as P-gp and increases daunorubicin (B1662515) accumulation. | Vincristine, Verapamil | nih.gov |

Elucidating the Role of Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)

MRP1 is another important ABC transporter that contributes to MDR by effluxing a wide range of chemotherapeutic drugs, often as conjugates with glutathione (B108866) (GSH). nih.goveurekaselect.com While less extensively studied with azidopine compared to P-gp, the principles of photoaffinity labeling remain applicable. Azidopine can be used to identify and characterize drug-binding sites on MRP1, helping to understand its substrate specificity and transport mechanism. Competition studies with known MRP1 substrates and inhibitors can reveal the nature of the binding interactions and aid in the development of specific MRP1 modulators.

Characterizing Breast Cancer Resistance Protein (BCRP/ABCG2)

BCRP, a half-transporter that forms homodimers to become functional, is also a key contributor to MDR. nih.govmdpi.com It is known to transport a variety of anticancer drugs, including topotecan, mitoxantrone, and methotrexate. nih.gov Azidopine-based photoaffinity labeling has been employed to investigate the drug-binding pocket of BCRP. These studies help to delineate the structural features of the transporter that are critical for substrate recognition and efflux. By identifying the amino acid residues that are covalently modified by azidopine, researchers can build more accurate models of the BCRP drug-binding site, which is essential for the rational design of potent and specific inhibitors. nih.gov

Structure Activity Relationship Sar Studies and Rational Probe Development for Azidopine Analogues

Analysis of Dihydropyridine (B1217469) Structural Determinants for Target Binding and Selectivity

Azidopine, a 1,4-dihydropyridine (B1200194) (DHP) derivative, is widely recognized for its ability to photolabel P-glycoprotein (P-gp), a key efflux transporter implicated in multidrug resistance (MDR) uncw.edunih.govresearchgate.nettandfonline.compsu.eduacs.org. Studies involving competition for the P-gp binding site have provided crucial insights into the structural features influencing affinity and selectivity. For instance, various modulators, including acridone (B373769) carboxamide derivatives, vinblastine (B1199706), progesterone, certain taxoids, and flavonoids, have been shown to compete with Azidopine for binding to P-gp, suggesting shared or overlapping binding domains uncw.eduresearchgate.nettandfonline.comacs.orgresearchgate.net. Investigations into acridone derivatives revealed that butyl derivatives exhibited greater competition for Azidopine binding to P-gp compared to propyl derivatives, indicating an influence of enhanced lipophilicity on interaction uncw.edu. Furthermore, the hydrophobicity of steroids, such as progesterone, has been identified as an important factor in determining their inhibitory effect on drug binding to P-gp researchgate.net.

Strategies for Designing Azidopine Derivatives with Enhanced Photoreactivity or Specificity

Photoaffinity labeling (PAL) is a powerful technique for identifying drug targets and elucidating molecular interactions, with Azidopine serving as a prominent example of an aryl azide (B81097) photoaffinity probe researchgate.netnih.govnih.gov. The design of effective photoaffinity probes typically incorporates three key functionalities: an affinity/specificity unit (the pharmacophore), a photoreactive moiety, and an identification/reporter tag nih.govnih.gov. Aryl azides, like Azidopine, are characterized by their relatively small size, although their activation often requires shorter UV wavelengths and they can undergo rearrangement nih.gov.

Strategies for developing Azidopine derivatives with enhanced photoreactivity or specificity revolve around optimizing these functional components. Enhanced photoreactivity can be achieved by selecting or modifying the photoreactive group, while improved specificity is primarily driven by refining the affinity unit to ensure precise binding to the target protein nih.govnih.gov. The application of Azidopine in photolabeling P-gp has been extensively used to study competitive binding with various modulators, demonstrating how structural changes in competing molecules can influence their interaction with the Azidopine binding site uncw.edunih.govresearchgate.nettandfonline.comacs.org. The development of "clickable probes," which are two-component PAL probes, represents an advanced strategy where the pharmacophore and photoreactive group are separate from the reporter tag, allowing for post-labeling conjugation via click chemistry nih.gov. This approach offers flexibility in probe design and application.

Quantitative Structure-Activity Relationship (QSAR) Approaches in Azidopine Research

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that establish mathematical models correlating chemical structure with biological activity, enabling the prediction of activity for novel or untested compounds nih.govmdpi.comchemmethod.comfrontiersin.orgnih.gov. In Azidopine research and related DHP chemistry, QSAR has been applied to decipher the physicochemical and structural features critical for their biological effects.

For instance, QSAR studies on acridone derivatives, which modulate P-gp and exhibit anticancer activity, have identified key molecular descriptors influencing their cytotoxicity and P-gp modulation nih.govcancer.gov. These studies have generated predictive models with high correlation coefficients (R² values ranging from 0.889 to 0.983), demonstrating the robust relationship between structural features and biological outcomes nih.govcancer.gov.

Table 1: Example QSAR Model Performance for Acridone Derivatives

| Model Type | R² Value |

| Cytotoxicity vs. Molecular Descriptors | 0.889, 0.964, 0.983 nih.govcancer.gov |

QSAR has also been extensively utilized in the study of 1,4-dihydropyridines as L-type calcium channel blockers nih.govresearchgate.net. These analyses often incorporate a variety of molecular descriptors, including electrotopological, structural, and thermodynamic properties, to derive quantitative relationships between structural attributes and calcium channel blocking activity nih.gov. Techniques such as multiple linear regression (MLR) and genetic algorithms are commonly employed in the development and optimization of these QSAR models nih.gov. The predictive power of these models allows medicinal chemists to infer which structural properties are crucial for the mechanism of drug action and to design new 1,4-dihydropyridine compounds with desired calcium channel blocking profiles nih.gov. For example, a QSAR study on nifedipine (B1678770) analogues indicated that their potency was dependent on lipophilicity and electronic terms, with specific contributions from substituents at various positions on the aromatic ring researchgate.net.

Advanced Methodological Integration and Future Research Trajectories for Azidopine

Computational Modeling and Molecular Simulations of Azidopine-Target Complexes

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and analyzing the interactions between Azidopine and its target proteins. These methods offer atomic-level insights into binding mechanisms and conformational dynamics.

Molecular docking is employed to predict the preferred binding orientations of Azidopine within the active sites or binding pockets of its target proteins, such as P-glycoprotein (P-gp) and various calcium channels acs.orgtandfonline.comarcjournals.orgrjraap.comjapsonline.comnih.govplos.org. These simulations can identify key amino acid residues involved in the interaction and propose potential binding modes acs.orgtandfonline.com. For instance, docking studies with P-gp have indicated that Azidopine and similar dihydropyridine (B1217469) (DHP) inhibitors interact with transmembrane helices, specifically TM 5 and 6 near the entry gate, and TM 7, 8, 9, and 12 deeper within the cavity acs.org.

Molecular dynamics simulations extend these insights by simulating the time-dependent behavior of the Azidopine-target complex, providing information on the stability of the binding, conformational changes in the protein upon ligand binding, and the dynamics of the interactions tandfonline.comrjraap.comjapsonline.comnih.govplos.orglongdom.org. MD simulations are used to refine protein models in the presence of lipid bilayers, offering a more realistic environment for studying membrane protein interactions tandfonline.com. Studies on 1,4-dihydropyridines, including Azidopine, interacting with P-gp have shown that residues like Gln912, Ser909, Arg905, Ser474, and Val472 play crucial roles in the inhibitory activity tandfonline.com. For calcium channels (e.g., L-type, CaV1.2, CaV3.1), MD simulations confirm the structural stability of DHP-calcium channel complexes and highlight interactions with segments like the P loop, IIIS6, and IVS6 nih.gov. Azidopine itself has been shown to label P-glycoprotein at two distinct locations, suggesting that the two halves of the protein may form a single binding site for these drugs nih.gov.

Computational methods are also utilized to quantify the binding energetics of Azidopine with its targets, providing crucial thermodynamic insights. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and alchemical free energy calculations (e.g., Thermodynamic Integration and Free Energy Perturbation) are employed to estimate binding free energies (ΔG) japsonline.comnih.govchemrxiv.orgnsf.gov. These calculations help in understanding the stability of the ligand-protein complex and the energetic contributions of specific interactions japsonline.comnih.gov.

Conformational changes induced by Azidopine binding are predicted through MD simulations, which can reveal how the protein structure adapts to the ligand nih.govplos.orglongdom.org. These simulations can identify specific residues or domains that undergo significant movements or rearrangements upon binding, contributing to the understanding of the compound's mechanism of action and selectivity nih.gov. For example, MD simulations can show the stability of S6 segments in calcium channels during DHP binding, indicating high structural stability and consistency with initial docked structures nih.gov.

Spectroscopic and Biophysical Techniques for Investigating Azidopine Binding Dynamics

Experimental biophysical and spectroscopic techniques offer complementary data to computational predictions, providing direct measurements of Azidopine's binding dynamics, affinity, and thermodynamics.

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used to characterize biomolecular interactions domainex.co.ukresearchgate.nettoray-research.co.jpdrugtargetreview.commdpi.comnicoyalife.combiorxiv.org. SPR measures real-time binding kinetics (association rate constant, k_on; dissociation rate constant, k_off) and equilibrium dissociation constants (Kd) by detecting mass changes on a sensor chip as molecules bind toray-research.co.jpmdpi.comnicoyalife.com. ITC directly measures the heat released or absorbed during a binding event, providing comprehensive thermodynamic parameters including enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), and binding stoichiometry toray-research.co.jpmdpi.comnicoyalife.com. Fluorescence spectroscopy, including techniques like fluorescence quenching, can also be employed to investigate binding interactions and conformational changes, as changes in fluorescence properties upon ligand binding can indicate an interaction mdpi.com. NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of molecules at an atomic level in solution, making it valuable for determining binding modes and conformational transitions upon ligand binding, even for weak interactions researchgate.netdrugtargetreview.com.

These biophysical methods provide quantitative data on how Azidopine interacts with its targets, offering insights into binding affinity, kinetics, stoichiometry, and the energetic driving forces of the interaction.

Integration of Azidopine-Based Approaches with Proteomics and Site-Directed Mutagenesis

The integration of Azidopine as a photoaffinity label with proteomics and site-directed mutagenesis is a powerful strategy for identifying and validating its molecular targets and specific binding sites. Azidopine, being a photoaffinity compound, can covalently label its binding partners upon photoactivation, allowing for subsequent identification acs.orgnih.govuni-duesseldorf.depharmacypractice.orgmdpi.com.

Following photoaffinity labeling, proteomics techniques, such as mass spectrometry, can be used to identify the labeled proteins and even the specific amino acid residues that have been covalently modified by Azidopine acs.orguni-duesseldorf.depharmacypractice.orgmdpi.com. This approach is particularly valuable for discovering novel binding partners in complex biological mixtures. For instance, Azidopine has been used to characterize the drug-binding domain of P-glycoprotein, identifying specific transmembrane helices (TM 3, 5, 6, 8, 10, 11, and 12) as potential interacting regions acs.org. Studies have shown that Azidopine labels P-glycoprotein in two distinct locations, within both the amino and carboxy halves of the protein, suggesting a single binding site formed by the convergence of these two halves nih.gov.

Site-directed mutagenesis complements these studies by allowing researchers to systematically alter specific amino acid residues within a suspected binding site and observe the effect on Azidopine binding or target function acs.orguni-duesseldorf.deresearchgate.net. This technique helps validate the functional importance of residues identified through photoaffinity labeling or computational predictions. For example, site-directed mutagenesis studies have greatly amplified findings from photoaffinity labeling regarding the dihydropyridine receptor site of L-type Ca2+ channels, implicating the S5 and S6 segments in Domain III and the S6 segment in Domain IV as critical for high-affinity binding researchgate.net. The effect of specific amino acid residues, such as G185 versus V185 in P-glycoprotein, on Azidopine labeling has also been studied to understand their role in drug binding and transport nih.gov.

Exploration of Azidopine Applications in Diverse Biological Systems (e.g., Plant Signaling Pathways)

While Azidopine has primarily been studied in the context of mammalian systems, particularly its interactions with calcium channels and multidrug transporters, its properties as a photoaffinity label and a calcium channel modulator suggest potential for exploration in diverse biological systems, such as plant signaling pathways.

Calcium ions are fundamental secondary messengers in plants, playing essential roles in various signaling cascades, including responses to environmental stressors like drought, salinity, and pathogens, as well as developmental processes like senescence numberanalytics.comresearchgate.netnih.govmdpi.com. Plant calcium channels are crucial for regulating calcium influx and maintaining cellular calcium homeostasis nih.gov. Research has shown that pharmacological manipulation with calcium channel blockers can influence plant physiological processes, such as hastening senescence in detached wild-type leaves nih.gov.

Given Azidopine's established ability to interact with calcium channels and its utility as a photoaffinity probe, it could serve as a valuable tool for investigating novel calcium-dependent signaling components or pathways in plants. Its photoaffinity labeling capability could enable the identification of previously uncharacterized plant proteins that bind to dihydropyridines or are involved in calcium signaling. This exploration could lead to a deeper understanding of plant responses to stress, growth regulation, and other physiological processes, potentially uncovering new targets for agricultural applications or plant biotechnology.

Q & A

Q. What experimental methodologies are recommended for determining the binding affinity of azidopine to calcium channel α1 subunits?

- Category : Experimental Design & Validation

- Answer : Azidopine’s binding affinity can be quantified using radioligand binding assays with tritiated azidopine. Key steps include:

- Purifying the receptor complex (e.g., skeletal muscle calcium channels) and incubating with azidopine at stoichiometric ratios (1:1 ligand-to-subunit).

- UV irradiation (200 W lamp) to covalently crosslink the ligand-receptor complex .

- Isolation of labeled α1 subunits via size-exclusion chromatography, followed by enzymatic digestion (trypsin/Asp-N) and radioactive peptide sequencing to map binding regions .

- Scatchard plot analysis to calculate equilibrium dissociation constants (KD) and maximum binding capacity (Bmax) using plasma membrane preparations .

Q. How should researchers validate the specificity of azidopine labeling in multidrug resistance (MDR) studies?

- Category : Methodological Rigor

- Answer :

- Perform competitive inhibition assays with known P-glycoprotein substrates (e.g., verapamil, vincristine) to confirm azidopine’s interaction with MDR efflux pumps .

- Use immunoprecipitation with monoclonal antibodies against P-glycoprotein to verify photolabeled 170 kDa proteins in plasma membrane vesicles .

- Compare azidopine accumulation in wild-type vs. drug-resistant cell lines under energy-deprived conditions to rule out non-specific transport mechanisms .

Advanced Research Questions

Q. How can conflicting data on azidopine’s binding sites across calcium channel isoforms be resolved?

- Category : Data Contradiction Analysis

- Answer : Discrepancies often arise from structural variations in α1 subunit domains (e.g., skeletal vs. cardiac/smooth muscle isoforms). To address this:

- Conduct homology modeling of α1 subunit sequences (e.g., residues 1390–1437) to identify conserved vs. divergent regions .

- Use site-directed mutagenesis to test the functional impact of key residues (e.g., mutation of cytosolic domain residues) on azidopine binding .

- Compare crosslinking efficiency under varying UV exposure times to assess domain accessibility differences .

Q. What strategies are recommended for reconciling contradictory findings on azidopine’s temperature-dependent binding kinetics?

- Category : Experimental Reproducibility

- Answer :

- Standardize incubation temperatures (e.g., 20°C for maximal binding vs. 4°C for baseline comparisons) and pre-equilibrate membrane preparations to avoid thermal drift .

- Include negative controls with non-dihydropyridine ligands (e.g., nifedipine) to isolate temperature effects specific to azidopine .

- Use isothermal titration calorimetry (ITC) to directly measure enthalpy/entropy contributions to binding thermodynamics .

Q. How can researchers optimize azidopine-based photolabeling for low-abundance calcium channel targets?

- Category : Technical Optimization

- Answer :

- Pre-concentrate membrane fractions using dextran gradient centrifugation to increase target density .

- Employ high-specific-activity tritiated azidopine (≥30 Ci/mmol) to enhance detection sensitivity .

- Combine with immunoblotting using anti-α1 subunit antibodies to corroborate photolabeling efficiency .

Methodological & Ethical Considerations

Q. What documentation standards are essential for publishing azidopine-related studies?

- Category : Academic Reporting

- Answer :

- Provide detailed synthesis protocols (e.g., radiolabeling methods, purity verification via HPLC) in supplementary materials .

- Disclose batch-specific data (e.g., ligand lot numbers, storage conditions) to ensure reproducibility .

- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .

Q. How should researchers address potential biases in azidopine binding assays?

- Category : Quality Control

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.